molecular formula C15H14N2O B168988 4,5-Diphenyl-2-imidazolidinone CAS No. 100820-83-5

4,5-Diphenyl-2-imidazolidinone

Cat. No.: B168988
CAS No.: 100820-83-5
M. Wt: 238.28 g/mol
InChI Key: MLAJDFOBMYBISF-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-imidazolidinone is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and two phenyl groups attached at the 4 and 5 positions. This compound is structurally related to imidazolidine and imidazolidinone, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4,5-Diphenyl-2-imidazolidinone has found applications in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . The imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

Safety and Hazards

The safety data sheet for 2-Imidazolidinone, a related compound, suggests that it causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation .

Future Directions

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . They have been well documented by a steadily increasing number of publications and patents . Imidazole derivatives show different biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Therefore, the development of new synthetic strategies and applications for imidazolidinones is a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzil with urea in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert it into imidazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Imidazolidinone oxides.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinones depending on the reagents used.

Comparison with Similar Compounds

    Imidazolidine: A related compound with a similar ring structure but without the phenyl groups.

    Imidazolidinone: Similar to 4,5-Diphenyl-2-imidazolidinone but with different substituents.

    Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms but with different chemical properties.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which enhance its stability and potential for diverse chemical modifications. This structural feature distinguishes it from other imidazolidinone derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

4,5-diphenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAJDFOBMYBISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297136
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100820-83-5
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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